Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate
Overview
Description
Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate is an organic compound with the molecular formula C₁₉H₂₂O₄. It is a derivative of diphenolic acid, which is known for its potential applications in various fields due to its unique chemical structure. This compound is characterized by the presence of two hydroxyphenyl groups attached to a pentanoate backbone, making it a valuable candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of ethyl 4,4-bis(4-hydroxyphenyl)pentanoate typically involves the esterification of diphenolic acid with ethanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated for an extended period, usually around 72 hours, to ensure complete conversion of the reactants to the desired ester .
Industrial production methods for this compound may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield diphenolic acid and ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various polymers and resins, including epoxy resins and polycarbonates.
Biology: The compound’s hydroxyphenyl groups can interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of high-performance materials, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 4,4-bis(4-hydroxyphenyl)pentanoate involves its interaction with various molecular targets. The hydroxyphenyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The ester group can also undergo hydrolysis, releasing diphenolic acid, which can further interact with molecular targets.
Comparison with Similar Compounds
Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate can be compared with other similar compounds, such as:
Diphenolic acid: The parent compound, which lacks the ester group and has different reactivity and applications.
Bisphenol A: A structurally similar compound used in the production of polycarbonates and epoxy resins, but with different toxicological profiles and regulatory concerns.
Ethyl 4-hydroxybenzoate: Another ester with a single hydroxyphenyl group, used as a preservative and in various chemical syntheses.
The uniqueness of this compound lies in its dual hydroxyphenyl groups and ester functionality, which provide a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 4,4-bis(4-hydroxyphenyl)pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-23-18(22)12-13-19(2,14-4-8-16(20)9-5-14)15-6-10-17(21)11-7-15/h4-11,20-21H,3,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOSGCJFXWMIAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289768 | |
Record name | ethyl 4,4-bis(4-hydroxyphenyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7297-86-1 | |
Record name | NSC63743 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4,4-bis(4-hydroxyphenyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 4,4-BIS(4-HYDROXYPHENYL)VALERATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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